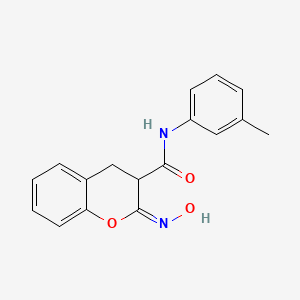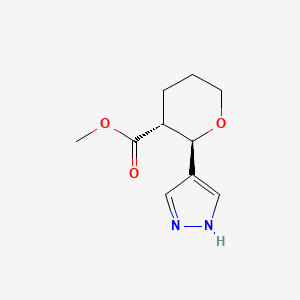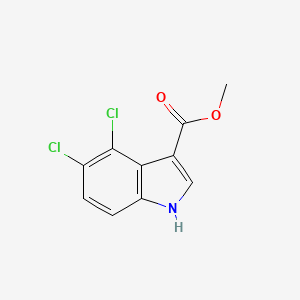![molecular formula C6H9ClN4OS B11715975 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The chloroethyl and amino groups attached to the thiadiazole ring contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-chloroethylamine with N-methyl-1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds
Applications De Recherche Scientifique
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells and disrupt their growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C6H9ClN4OS |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
4-(2-chloroethylamino)-N-methyl-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9ClN4OS/c1-8-6(12)4-5(9-3-2-7)11-13-10-4/h2-3H2,1H3,(H,8,12)(H,9,11) |
Clé InChI |
LIFGSSWIYCMKTA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NSN=C1NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)


![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)


![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
